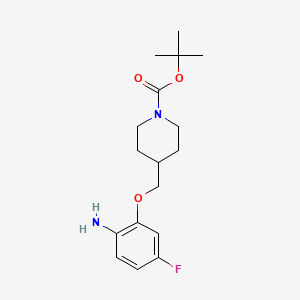

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H25FN2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on current research.

Chemical Structure and Properties

- Molecular Formula : C17H25FN2O3

- Molecular Weight : 324.40 g/mol

- CAS Number : 1000053-44-0

This compound features a piperidine ring, an amino group, and a fluorinated phenyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorine atom and the amino group. Fluorinated compounds often exhibit enhanced potency and selectivity in biological systems due to their ability to form stronger interactions with target proteins. The amino group may facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity.

Pharmacological Effects

- Neuraminidase Inhibition : Research has indicated that compounds structurally similar to 4-(2-Amino-5-fluorophenoxymethyl)-piperidine derivatives can act as inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. This suggests potential applications in antiviral therapies .

- Norepinephrine Reuptake Inhibition : Similar piperidine derivatives have been studied for their role as norepinephrine reuptake inhibitors, which could have implications for treating conditions like depression and anxiety .

- Anticancer Activity : Some studies have shown that derivatives of piperidine can exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Study 1: Neuraminidase Inhibition

A study evaluated various amino acids for their ability to inhibit influenza virus neuraminidase. Compounds similar to 4-(2-Amino-5-fluorophenoxymethyl)-piperidine were tested, revealing significant inhibitory activity with Ki values suggesting strong binding affinity .

Study 2: Norepinephrine Reuptake Inhibition

Another study focused on the synthesis of piperidine derivatives, including those with fluorinated phenyl groups. These compounds were tested for norepinephrine reuptake inhibition, showing promising results that could lead to new antidepressant medications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting materials are reacted to form the piperidine core.

- Introduction of the Fluorinated Phenyl Group : This is achieved through electrophilic aromatic substitution methods.

- Carboxylic Acid Protection : The carboxylic acid is protected using tert-butyl ester formation to facilitate further reactions without deactivating the acid functionality.

- Final Deprotection : Upon completion of the desired transformations, the tert-butyl group can be removed under mild conditions .

Aplicaciones Científicas De Investigación

Based on the search results, a detailed article focusing solely on the applications of "4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester" is not available. However, information regarding similar compounds and related research areas can be extracted.

Chemical Information

- The compound "this compound" has the molecular formula C17H25FN2O3 and CID 66883083 .

- PubChem provides the structure, chemical names, physical and chemical properties .

Related Compounds and Applications

- Ampreloxetine Intermediate: 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid is an intermediate for preparing ampreloxetine, a norepinephrine reuptake inhibitor .

- Similar Piperidine Derivatives: Tert-butyl 4-(5-amino-2-fluorophenyl)-1-piperidinecarboxylate (C16H23FN2O2) is a related compound .

Research Areas

- Organic Chemistry: The synthesis and application of piperidine derivatives fall under the scope of organic chemistry .

- Low-Molecular Organic Synthesis: Reactions using catalysts are relevant to synthesizing complex molecules .

- Dietary Monitoring: Dietary analysis systems use machine learning to detect and analyze food intake .

*validates the need for automated diet identification and logging to reduce manual effort and improve convenience .

*emphasizes the need for accurate diet identification for meaningful dietary analysis and suggests integrating reliable food databases to support nutrition estimates .

*highlights the importance of personalized dietary recommendations tailored to individual profiles and dietary needs, integrating domain-specific knowledge .

Propiedades

IUPAC Name |

tert-butyl 4-[(2-amino-5-fluorophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(18)4-5-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURPDBVIHMXUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.